REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=2)[CH2:10][CH:9]([CH3:19])[CH:8]=1)(=O)=O.[Cl:22][C:23]1[CH:28]=[CH:27][C:26](B(O)O)=[CH:25][CH:24]=1.C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1.C(O)C.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([C:7]2[C:16]3[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=3)[CH2:10][CH:9]([CH3:19])[CH:8]=2)=[CH:25][CH:24]=1 |f:2.3.4,5.6.7,8.9.10.11|
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Name
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6-methoxy-3-methyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
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Quantity
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9.88 g
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Type
|
reactant
|
Smiles
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FC(S(=O)(=O)OC1=CC(CC2=CC(=CC=C12)OC)C)(F)F
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Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
toluene ethanol water
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Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C.C(C)O.O
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Name
|
|
Quantity
|
1.12 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Following sparging of the mixture with Ar for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
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the flask was sealed
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Type
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CUSTOM
|
Details
|
After returning to room temperature
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc and Hex (2×50 mL each)
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Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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CUSTOM
|
Details
|
The resulting solution was absorbed on silica gel in vacuo
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Type
|
CUSTOM
|
Details
|
purified via Yamazen column chromatography (0-15% EtOAc/Hex)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(CC2=CC(=CC=C12)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |